
2-((1-(2-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-((1-(2-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide" is a derivative that falls within the class of 1,3,4-thiadiazole compounds. These derivatives are known for their potential biological activities, which include antimicrobial, anti-inflammatory, and antioxidant properties. The presence of the 2-methoxyphenyl group and the imidazolylthio moiety suggests that the compound could exhibit significant biological activity, as seen in similar structures studied in the literature .
Synthesis Analysis
The synthesis of related 1,3,4-thiadiazole derivatives typically involves the cyclization of carboxylic acid groups with thiosemicarbazide in the presence of phosphoryl chloride (POCl3) or polyphosphoric acid (PPA) . Another method includes the reaction of 2-methoxy-5-methyl aniline with ammonia and carbon disulfide, followed by the addition of sodium chloroacetate and hydrazine hydrate, leading to the formation of thiosemicarbazide intermediates. These intermediates can then undergo cyclization with various aromatic carboxylic acids to yield the desired thiadiazole derivatives . These methods highlight the versatility of the synthetic routes that can be employed to create a wide array of thiadiazole-based compounds with potential biological activities.
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives is characterized by the presence of a 1,3,4-thiadiazole ring, which is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. This ring is often substituted with various aryl or alkyl groups that can significantly influence the compound's biological activity. The molecular structure is confirmed using techniques such as infrared spectroscopy (IR), proton nuclear magnetic resonance (1H NMR), and mass spectrometry . These analytical methods ensure the correct identification of the synthesized compounds and the integrity of the thiadiazole ring.
Chemical Reactions Analysis
Thiadiazole derivatives can participate in various chemical reactions due to the reactive nature of the thiadiazole ring and the substituents attached to it. The compounds can act as ligands in coordination chemistry, form hydrogen bonds due to the presence of nitrogen atoms, and undergo nucleophilic substitution reactions at the sulfur atom. The reactivity of these compounds can be exploited to further modify their structure and enhance their biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiadiazole derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents on the thiadiazole ring. These properties are crucial for determining the compound's suitability for pharmaceutical applications. The antimicrobial, anti-inflammatory, and antioxidant activities of these compounds are often evaluated in vitro using various assays, which can provide insight into their potential therapeutic uses. For instance, compounds with good DPPH radical scavenging efficacy indicate strong antioxidant properties, while those that inhibit lipid peroxidation or erythrocyte hemolysis suggest anti-inflammatory potential .
科学的研究の応用
Synthesis and Potential Therapeutic Applications
This compound, due to its complex structure, finds its relevance in various fields of scientific research, primarily focusing on its synthesis and potential therapeutic applications.
Synthesis and Anticonvulsant Activity : The compound is structurally related to imidazol-1-yl derivatives, which have been synthesized and tested for anticonvulsant activities. For example, omega-(1H-imidazol-1-yl)-N-phenylacetamide derivatives show significant anticonvulsant effects, highlighting the therapeutic potential of imidazole derivatives in neurological disorders (Aktürk, Kılıç, Erol, & Pabuccuoglu, 2002).
Radiochemical Synthesis for PET Tracers : Imidazopyridine- and purine-thioacetamide derivatives, related to the compound , have been synthesized and labeled with carbon-11 for potential use as PET tracers. These compounds could be used in imaging studies to explore enzymatic activity in diseases, demonstrating the compound's relevance in diagnostic research (Gao, Wang, & Zheng, 2016).
Cytotoxic Activity Against Cancer Cell Lines : Imidazo[2,1-b]thiazole derivatives, which share a structural resemblance to the compound , have been designed, synthesized, and evaluated for their cytotoxicity against various human cancer cell lines. This suggests a potential application in cancer therapy, where structural analogs of the compound could be explored for their antitumor properties (Ding et al., 2012).
Antagonistic Activity on Adenosine Receptors : Thiazole and thiadiazole derivatives have been synthesized and evaluated as selective antagonists for human adenosine A3 receptors. These compounds, including acetamide derivatives similar to the compound , have shown significant binding affinity and selectivity, suggesting potential therapeutic applications in cardiovascular or inflammatory diseases (Jung et al., 2004).
Antimicrobial and Anti-inflammatory Activities : Acetamido pyrrolyl azoles, structurally related to the target compound, have been synthesized and evaluated for their antimicrobial and anti-inflammatory activities. This highlights the compound's potential application in developing new antimicrobial and anti-inflammatory agents (Sowmya et al., 2017).
特性
IUPAC Name |
2-[1-(2-methoxyphenyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2S2/c1-10-18-19-14(24-10)17-13(21)9-23-15-16-7-8-20(15)11-5-3-4-6-12(11)22-2/h3-8H,9H2,1-2H3,(H,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXYWPOGMUWXTHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=NC=CN2C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(2-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3-(3-Fluoro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B3012250.png)
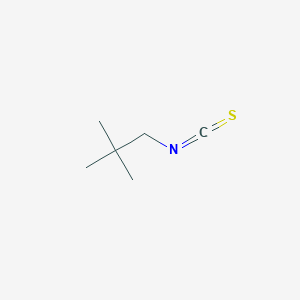
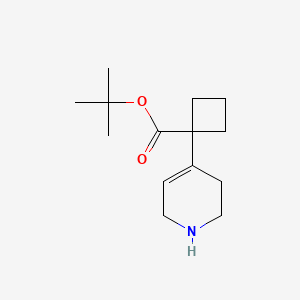
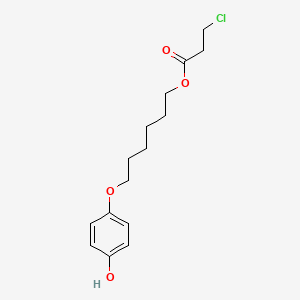
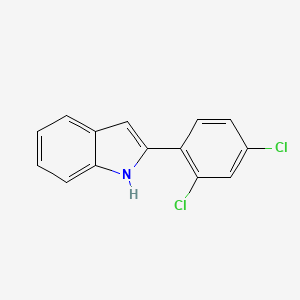
![N-phenyl-N-propan-2-yl-2-[(4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B3012263.png)
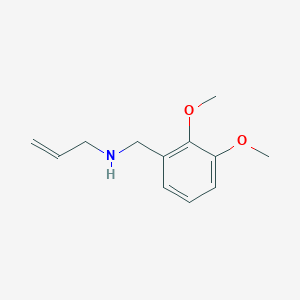
![N-[2-(2,5-Dichlorothiophen-3-yl)ethyl]acetamide](/img/structure/B3012266.png)
![4-allyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B3012267.png)
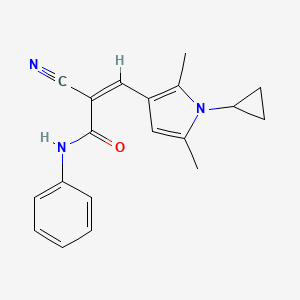
![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]cyclohexanecarboxamide](/img/structure/B3012269.png)
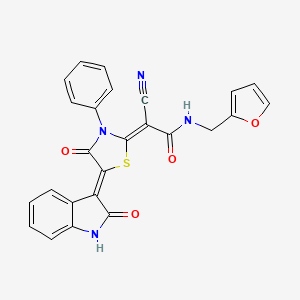
![N3-(benzo[d]thiazol-2-yl)-N1-(thiophen-2-yl)piperidine-1,3-dicarboxamide](/img/structure/B3012271.png)